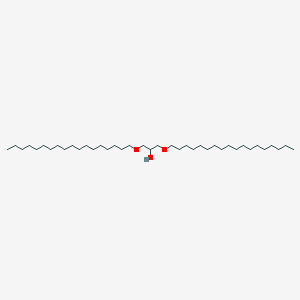

1,3-Bis(octadecyloxy)propan-2-ol

Beschreibung

BenchChem offers high-quality 1,3-Bis(octadecyloxy)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(octadecyloxy)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,3-dioctadecoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-37-39(40)38-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBCKLNPFLODGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H80O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066415 | |

| Record name | 2-Propanol, 1,3-bis(octadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18794-74-6 | |

| Record name | 1,3-Bis(octadecyloxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18794-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,3-bis(octadecyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1,3-bis(octadecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1,3-bis(octadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(octadecyloxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of 1,3-Bis(octadecyloxy)propan-2-ol

[1]

Executive Summary

1,3-Bis(octadecyloxy)propan-2-ol (CAS: 18794-74-6), often referred to as 1,3-distearyl glycerol (1,3-DSG) , is a critical ether-lipid intermediate.[1] Unlike ester-linked lipids, the ether linkages at the sn-1 and sn-3 positions provide superior chemical stability against hydrolysis in vivo.[1] This molecule serves as the hydrophobic backbone for synthesizing cationic lipids (e.g., DOTMA) and PEGylated lipids used in Lipid Nanoparticles (LNPs) for mRNA delivery.

This guide details a regioselective synthesis and high-purity isolation protocol designed to minimize the formation of the thermodynamic 1,2-isomer byproduct and eliminate unreacted fatty alcohols.[1]

Chemical Retrosynthesis & Strategy

The synthesis relies on the nucleophilic ring-opening of epichlorohydrin by the alkoxide of octadecanol. The challenge lies in controlling regioselectivity to favor the 1,3-substitution over the 1,2-substitution and preventing polymerization.

Figure 1: Retrosynthetic disconnection showing the stepwise assembly of the glycerol backbone.[1]

Critical Safety & Reagent Handling

| Reagent | Hazard Class | Critical Handling Protocol |

| Epichlorohydrin | Carcinogen, Volatile, Toxic | Fume Hood Mandatory. Use double nitrile gloves.[1] Quench all waste streams with aqueous NaOH before disposal. |

| Potassium Hydroxide (KOH) | Corrosive, Hygroscopic | Use freshly powdered KOH. Water content significantly reduces reaction rate; keep anhydrous. |

| Octadecanol | Irritant | Solid at RT. Melt carefully; ensure it is dry (water acts as a competing nucleophile). |

| Toluene | Flammable, Reprotoxic | Use as the azeotropic solvent to remove trace water. |

Synthesis Protocol: The "Phase-Transfer" Route

This protocol uses Tetrabutylammonium Hydrogen Sulfate (TBAHS) as a Phase Transfer Catalyst (PTC) to facilitate the reaction between the solid base and the organic phase, enhancing yield and reducing reaction time compared to classical neat conditions.

Reaction Setup[2][3][4][5][6][7][8][9][10]

-

Scale: 50 mmol (Target)

-

Vessel: 500 mL 3-neck Round Bottom Flask (RBF) equipped with:

-

Mechanical stirrer (magnetic stirring often fails due to viscosity).

-

Reflux condenser with CaCl₂ drying tube or N₂ inlet.

-

Thermometer.[2]

-

Stoichiometry Table

| Component | Role | Eq. | Mass/Vol | MW ( g/mol ) |

| 1-Octadecanol | Nucleophile | 2.5 | 33.8 g | 270.5 |

| Epichlorohydrin | Electrophile | 1.0 | 3.9 mL (4.6 g) | 92.5 |

| KOH (Powdered) | Base | 3.0 | 8.4 g | 56.1 |

| TBAHS | Catalyst | 0.05 | 0.85 g | 339.5 |

| Toluene | Solvent | - | 150 mL | 92.1 |

Step-by-Step Procedure

-

Solubilization: Charge the RBF with 1-Octadecanol and Toluene . Heat to 50°C until the alcohol is fully dissolved.

-

Base Addition: Add the Powdered KOH and TBAHS catalyst. Stir vigorously for 15 minutes to form the alkoxide in situ.

-

Expert Insight: The solution may turn slightly yellow; this is normal.

-

-

Epichlorohydrin Addition: Add Epichlorohydrin dropwise over 30 minutes.

-

Control: Maintain temperature between 50-60°C during addition to prevent an exotherm that favors side reactions (oligomerization).[1]

-

-

Reflux: Once addition is complete, raise the temperature to 110°C (Reflux) .

-

Monitoring: Maintain reflux for 16–24 hours .

-

TLC Check: Silica plate, Mobile Phase: Hexane/Ethyl Acetate (8:2). Stain with PMA (Phosphomolybdic Acid).

-

Target: Disappearance of the intermediate glycidyl ether (Rf ~0.6) and appearance of the dialkyl product (Rf ~0.3).

-

-

Workup:

-

Cool reaction mixture to room temperature.

-

Filter off the KCl salts and excess KOH through a Celite pad.

-

Wash the filtrate with water (2 x 100 mL) to remove residual base and catalyst.

-

Dry organic layer over anhydrous Na₂SO₄.

-

Evaporate Toluene under reduced pressure to yield a crude waxy solid.

-

Purification Strategy

The crude material contains the target 1,3-isomer, the 1,2-isomer byproduct, and unreacted octadecanol. Recrystallization is the most efficient method for removing the fatty alcohol.

Figure 2: Purification workflow prioritizing the removal of mono-substituted impurities.[1]

Recrystallization Protocol

-

Solvent: Acetone is the preferred solvent. The diether is less soluble in cold acetone than the mono-ether or the alcohol.

-

Procedure:

-

Dissolve the crude solid in boiling acetone (approx. 10 mL per gram of crude).

-

Allow to cool slowly to Room Temperature (RT), then place in a fridge at 4°C overnight.

-

Filter the white crystals.

-

Repeat: A second recrystallization is often required to reach >98% purity.

-

Column Chromatography (Optional for >99% Purity)

If recrystallization yields <98% purity, perform flash chromatography:

Characterization & Quality Control

Verify the identity and purity using the following parameters.

| Method | Parameter | Expected Result | Interpretation |

| Appearance | Visual | White waxy solid | Yellowing indicates oxidation or residual catalyst.[1] |

| Melting Point | DSC / Capillary | 65°C – 72°C | Sharp range (<2°C) indicates high purity. Broad range implies isomer mixture. |

| 1H NMR | CDCl₃, 400 MHz | δ 3.40-3.55 (m, 4H) | -CH₂-O- (Ether linkage protons).[1] Critical for confirming substitution. |

| 1H NMR | CDCl₃, 400 MHz | δ 3.90-4.00 (m, 1H) | -CH(OH)- (Methine proton at C2).[1] |

| 1H NMR | CDCl₃, 400 MHz | δ 0.88 (t, 6H) | -CH₃ (Terminal methyls of octadecyl chains). |

NMR Analysis Note

The key to distinguishing the 1,3-isomer from the 1,2-isomer is the symmetry of the glycerol backbone signals. The 1,3-isomer is symmetric, resulting in a simpler splitting pattern for the C1 and C3 protons compared to the asymmetric 1,2-isomer.

References

-

Organic Syntheses , Coll.[3] Vol. 2, p. 256 (1943); Vol. 10, p. 22 (1930). Preparation of Epichlorohydrin derivatives.[4][3][5]Link

-

Baumann, W. J., & Mangold, H. K. (1966). Reactions of Aliphatic Methanesulfonates. II. Synthesis of Long-Chain Di- and Trialkyl Glyceryl Ethers. The Journal of Organic Chemistry, 31(2), 498–500. (Foundational ether lipid synthesis).[6] Link

-

PubChem Compound Summary . 1,3-Bis(octadecyloxy)propan-2-ol (CAS 18794-74-6).[1][] National Center for Biotechnology Information. Link

-

Paltauf, F., & Spener, F. (1968). Synthesis of 1,2- and 1,3-dialkyl glycerol ethers.[1] Chemistry and Physics of Lipids, 2(2), 168-172. (Regioselectivity discussion).

Sources

1,3-Bis(octadecyloxy)propan-2-ol CAS number 18794-74-6 supplier for labs

An In-Depth Technical Guide to 1,3-Bis(octadecyloxy)propan-2-ol (CAS 18794-74-6) for Advanced Pharmaceutical Formulation

Executive Summary

1,3-Bis(octadecyloxy)propan-2-ol is a synthetic, saturated diether lipid that offers significant advantages for researchers and formulation scientists in the drug development sector. Its defining feature—the presence of stable ether linkages in place of the more common and labile ester bonds found in natural phospholipids—confers exceptional chemical and enzymatic stability to lipid-based drug delivery systems. This guide provides an in-depth analysis of its physicochemical properties, sourcing for laboratory applications, and its critical role in the development of robust liposomal formulations. Detailed protocols and the underlying scientific principles are presented to empower researchers to effectively leverage this compound in their work.

Physicochemical Properties and Molecular Structure

1,3-Bis(octadecyloxy)propan-2-ol, also known as 1-O,3-O-Distearylglycerol, is a glycerol-based lipid featuring two C18 (octadecyl) saturated alkyl chains linked to the glycerol backbone via ether bonds.[] The central hydroxyl group remains unmodified. This structure is fundamental to its application in lipid bilayers.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 18794-74-6 | [][2] |

| Molecular Formula | C39H80O3 | [][2] |

| Molecular Weight | 597.06 g/mol | [2] |

| IUPAC Name | 1,3-dioctadecoxypropan-2-ol | [] |

| Boiling Point | 649.5°C at 760 mmHg | [] |

| Density | 0.874 g/cm³ | [] |

| SMILES | CCCCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCCCC)O | [] |

| InChI Key | OCBCKLNPFLODGO-UHFFFAOYSA-N | [] |

The stability of this molecule is a direct result of its ether linkages, which are inherently more resistant to hydrolysis by esterase enzymes prevalent in biological systems, as well as to pH-mediated degradation, when compared to the ester linkages of phospholipids like DPPC or DSPC.[3] This enhanced stability is a critical factor for in vivo applications where drug delivery vehicles must endure enzymatic exposure in the bloodstream and within cells.[3]

Caption: Ether vs. Ester Linkage Stability.

Sourcing and Procurement for Laboratory Applications

For researchers and drug development professionals, securing high-purity reagents is paramount. 1,3-Bis(octadecyloxy)propan-2-ol is available from specialized chemical suppliers that cater to the life sciences and pharmaceutical industries. When sourcing, it is critical to verify purity (typically >95%) and request a Certificate of Analysis (CoA).

Recommended Laboratory-Scale Suppliers

| Supplier | Description | Country |

| BOC Sciences | A global supplier of research chemicals, biochemicals, and pharmaceutical ingredients, offering this compound for research purposes.[] | USA (Headquarters) |

| Leap Chem Co., Ltd. | A specialized supplier of fine chemicals for research, development, and production, listing the compound in their catalog.[4] | P.R. China |

| Chemos (a subsidiary of BIOZOL) | A leading supplier of reagents and raw materials for the laboratory and chemical industry, offering a wide portfolio of compounds for R&D.[4] | Germany |

Applications in Liposomal Drug Delivery

The primary application of 1,3-Bis(octadecyloxy)propan-2-ol in drug development is as a structural or "helper" lipid in the formulation of liposomes and other lipid nanoparticles (LNPs).[3] Its synthetic nature and high stability make it an excellent alternative to traditional ester-linked phospholipids, particularly for applications requiring long circulation times or resistance to harsh biological environments.[3]

Rationale for Use in Liposomes

The choice to incorporate a diether lipid is a strategic one, driven by the need to overcome the limitations of conventional liposomes.

-

Enhanced Stability : As previously discussed, the ether bonds prevent degradation by phospholipases, leading to less drug leakage and a longer shelf-life and in vivo circulation time.[3]

-

Structural Rigidity : The saturated octadecyl chains contribute to a more ordered and less permeable lipid bilayer, which can improve the retention of encapsulated hydrophilic drugs. The use of lipids with longer carbon chains has been shown to improve encapsulation efficiency.[5]

-

Inertness : As a neutral lipid, it can be a critical component in cationic liposome formulations designed for nucleic acid delivery, providing a stable bilayer structure without interfering with the charge-mediated complexation of the genetic material.[3]

Experimental Protocol: Liposome Formulation via Thin-Film Hydration

This method is a standard and reproducible technique for preparing multilamellar vesicles (MLVs), which can subsequently be processed into small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[3][6]

Materials and Equipment:

-

1,3-Bis(octadecyloxy)propan-2-ol

-

Other lipids as required (e.g., cholesterol, cationic lipids)

-

Drug to be encapsulated (lipophilic or hydrophilic)

-

Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)[3][6]

-

Aqueous buffer (e.g., PBS, HEPES)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Probe or bath sonicator / Extruder

Step-by-Step Methodology:

-

Lipid Film Formation :

-

Accurately weigh and dissolve 1,3-Bis(octadecyloxy)propan-2-ol and any other lipid components in the chosen organic solvent within a round-bottom flask.[3]

-

Causality: The organic solvent ensures that all lipid components are fully solubilized and homogeneously mixed at the molecular level, which is critical for forming a uniform lipid bilayer later. If encapsulating a lipophilic drug, it should be added at this stage.[6]

-

-

Solvent Evaporation :

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids but below the boiling point of the aqueous buffer.

-

Reduce the pressure and rotate the flask to evaporate the solvent. This will deposit a thin, uniform lipid film on the inner wall of the flask.[3]

-

Causality: Slow and controlled evaporation under rotation prevents the lipids from aggregating in one spot, creating a large surface area for efficient hydration.

-

-

Hydration :

-

Introduce the aqueous buffer into the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[6]

-

Continue to rotate the flask (without vacuum) in the water bath for an extended period (e.g., 1 hour) to allow the lipid film to hydrate and self-assemble into MLVs.

-

Causality: The amphipathic lipids spontaneously form bilayer sheets to minimize the unfavorable interaction between their hydrophobic tails and the aqueous environment, which then close upon themselves to form vesicles.

-

-

Size Reduction (Homogenization) :

-

The resulting MLV suspension is typically heterogeneous in size. To achieve a defined and uniform particle size distribution, further processing is required.

-

Sonication : Use a bath or probe sonicator to apply ultrasonic energy, which breaks down large MLVs into smaller SUVs.[6]

-

Extrusion : Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder. This is the preferred method for producing LUVs with a narrow size distribution.

-

Causality: A uniform size distribution is critical for many pharmaceutical applications, as particle size influences biodistribution, circulation half-life, and cellular uptake.

-

Caption: Workflow for Liposome Formulation via Thin-Film Hydration.

Safety, Handling, and Storage

As with any laboratory chemical, appropriate safety precautions must be taken when handling 1,3-Bis(octadecyloxy)propan-2-ol.

-

Handling : Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7] Avoid inhalation of dust or direct contact with skin and eyes.[7]

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[8]

Conclusion

1,3-Bis(octadecyloxy)propan-2-ol is a valuable synthetic lipid for researchers in drug delivery and formulation science. Its inherent stability, derived from its diether structure, provides a robust alternative to traditional phospholipids, enabling the development of more durable and effective lipid-based delivery systems. By understanding its properties and employing validated formulation protocols, scientists can harness its potential to advance the next generation of therapeutics.

References

-

1,3-bis-(Octadecyloxy)propan-2-ol | 18794-74-6. BuyersGuideChem. [Link]

-

2-Propanol, 1,3-bis(octadecyloxy)-. Substance Details - SRS | US EPA. [Link]

-

1-(Octadecyloxy)propan-2-ol | C21H44O2 | CID 62793. PubChem. [Link]

- Method for producing liposomes with increased percent of compound encapsulated.

-

Liposome: composition, characterization, preparation, and recent innovation in clinical applications. ResearchGate. [Link]

-

Propane, 1,3-bis(octadecyloxy)- | C39H80O2 | CID 624534. PubChem. [Link]

-

Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC. [Link]

-

2-Propanol, 1,3-bis(o-tolyloxy)- | C17H20O3. PubChem. [Link]

-

Synthesis and properties of symmetric glycerol-derived (E/Z)-1,3-diether-2-alkenes. Royal Society of Chemistry. [Link]

-

Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. European Journal of Chemistry. [Link]

-

Hypocholesterolemic activity of 1,3-bis(substituted phenoxy)-2-propanones. PubMed. [Link]

- 1,3-propane diol derivatives as bioactive compounds.

-

SAFETY DATA SHEET PROPAN-2-OL TECH. Chemical Suppliers. [Link]

Sources

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,3-bis-(Octadecyloxy)propan-2-ol | 18794-74-6 - BuyersGuideChem [buyersguidechem.com]

- 5. US6193998B1 - Method for producing liposomes with increased percent of compound encapsulated - Google Patents [patents.google.com]

- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicals.co.uk [chemicals.co.uk]

- 8. medchemexpress.com [medchemexpress.com]

Technical Compendium: Nomenclature and Synonyms of 1,3-Bis(octadecyloxy)propan-2-ol

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Core Identity & Structural Significance[1][2][3][4][5][6]

1,3-Bis(octadecyloxy)propan-2-ol is a specific dialkyl glycerol (DAG) ether lipid.[1][2] Unlike its ester counterparts (diacylglycerols), which are subject to rapid enzymatic hydrolysis in vivo, this ether lipid provides a chemically and metabolically stable backbone. This stability is critical in the design of next-generation Lipid Nanoparticles (LNPs) and liposomal drug delivery systems where premature payload release must be minimized.[1][2]

In the context of LNP formulation, this molecule often serves as a helper lipid or a structural lipid , providing membrane rigidity without the liability of esterase degradation.

Chemical Identity Matrix[1][2][7][8]

| Parameter | Identifier / Value |

| Primary Systematic Name | 1,3-Bis(octadecyloxy)propan-2-ol |

| CAS Registry Number | 18794-74-6 |

| Molecular Formula | C |

| Molecular Weight | 597.05 g/mol |

| Structural Class | Dialkyl Glycerol Ether (DAGE); 1,3-Diether |

| Physical State | White waxy solid / powder |

Systematic Nomenclature & Synonyms

Precise nomenclature is the first line of defense against experimental error. The database retrieval of lipid structures is notoriously prone to confusion between esters (acyl) and ethers (alkyl).[2]

A. IUPAC & Systematic Variations

These names are used in regulatory filings (IND/NDA) and patent literature.

-

1,3-Di-O-octadecylglycerol (Describes the glycerol backbone explicitly)[1][2]

-

2-Propanol, 1,3-bis(octadecyloxy)- (Chemical Abstracts Service Index Name)

B. Common & Trivial Names

These are frequently found in supplier catalogs (e.g., Avanti, Sigma, Cayman) and bench-side shorthand.[1]

-

1,3-Distearyl Ether (Ambiguous; often requires "glycerol" context)[1][2]

-

Di-Batyl Alcohol (Historical/Trivial: Batyl alcohol is the 1-O-octadecyl monoether; this is the 1,3-diether analog)[1][2]

C. Acronyms & Abbreviations

Critical Disambiguation: The "Ester vs. Ether" Trap

As a Senior Scientist, I cannot overstate the importance of verifying the linkage type. A common failure mode in LNP stability studies is the accidental substitution of the ester analog for the ether target.

Comparative Analysis

| Feature | Target Compound (Ether) | Common Confusant (Ester) |

| Name | 1,3-Bis(octadecyloxy)propan-2-ol | Glyceryl 1,3-Distearate |

| CAS | 18794-74-6 | 504-40-5 |

| Linkage | Ether (-C-O-C-) | Ester (-C-O-C=O-) |

| Stability | High (Resistant to lipase/esterase) | Low (Degrades to Stearic Acid) |

| Use Case | Long-circulating LNPs, artificial membranes | Food additives, rapid-release lipids |

Visualizing the Structural Logic

The following diagram illustrates the structural relationships and the decision logic for database searching.

Figure 1: Structural relationship map distinguishing the target ether lipid from its ester analog and positional isomer.[1][2]

Synthesis & Impurity Profiling[1][2]

Understanding the synthesis pathway helps in identifying potential impurities and selecting the correct grade for pharmaceutical applications.

Primary Synthesis Route: The synthesis typically involves the reaction of Epichlorohydrin with Stearyl Alcohol (Octadecanol) under basic conditions (Williamson Ether Synthesis).[1]

Key Impurities to Watch:

-

Mono-alkylated species: 1-Octadecyloxy-2,3-propanediol (Batyl Alcohol).[1][2]

-

Tri-alkylated species: 1,2,3-Tris(octadecyloxy)propane.[1]

-

Isomeric impurities: Traces of 1,2-bis(octadecyloxy)propan-3-ol due to epoxide migration.[1][2]

Experimental Protocol: Identification via Mass Spectrometry

Note: This protocol validates the identity of the ether lipid against ester contaminants.[1]

-

Sample Prep: Dissolve 0.1 mg of lipid in 1 mL Methanol:Chloroform (1:1).

-

Ionization: ESI Positive Mode.

-

Target Ion: Look for

at m/z 598.06 or -

Differentiation Step:

Application Scientist's Note: Database Search Strategy

When searching for this compound in different databases, use the following specific queries to avoid "noise" from esters.

| Database | Recommended Search Term | Reason |

| SciFinder / CAS | 18794-74-6 | Exact match; avoids text parsing errors.[1][2] |

| PubChem | 1,3-bis(octadecyloxy)propan-2-ol | Text search is robust here; check structure 2D view.[1][2] |

| Patent Search | "1,3-di-O-octadecyl" OR "1,3-distearyl ether" | Captures older patent vernacular.[1][2] |

| Supplier Catalogs | 1,3-Dioctadecyl Glycerol | Often listed under "Glycerols" or "Ether Lipids".[1] |

References

-

BOC Sciences. 1,3-bis(octadecyloxy)propan-2-ol - CAS 18794-74-6.[2] Retrieved from [1][2]

-

US EPA. 2-Propanol, 1,3-bis(octadecyloxy)- Substance Details. CompTox Chemicals Dashboard. Retrieved from [1][2]

-

BuyersGuideChem. 1,3-bis-(Octadecyloxy)propan-2-ol Suppliers & Data. Retrieved from [1][2]

-

PubChem. Compound Summary: 1,3-Dioctanoyl glycerol (Analog Reference for Naming). National Library of Medicine. Retrieved from [2]

-

Cayman Chemical. 1,2-O-Dihexadecyl-sn-glycerol (Positional Isomer/Analog Reference). Retrieved from [1][2]

Sources

role of 1,3-Bis(octadecyloxy)propan-2-ol as a lipid excipient in drug delivery

An In-depth Technical Guide to 1,3-Bis(octadecyloxy)propan-2-ol as a Lipid Excipient in Drug Delivery

Authored by a Senior Application Scientist

Foreword: The Imperative for Advanced Lipid Excipients

In the landscape of modern drug development, the challenge of delivering poorly soluble and sensitive therapeutic agents remains a significant hurdle. Lipid-based drug delivery systems (LBDDS) have emerged as a powerful solution, enhancing the bioavailability and stability of a wide range of active pharmaceutical ingredients (APIs).[1][2][3][4][5][6] At the heart of these systems are the lipid excipients, whose physicochemical properties dictate the performance of the final formulation. This guide focuses on a particularly promising, yet underexplored, synthetic lipid: 1,3-Bis(octadecyloxy)propan-2-ol. Its unique structure offers compelling advantages for the formulation of robust and effective drug delivery vehicles.

Part 1: Unveiling 1,3-Bis(octadecyloxy)propan-2-ol: A Molecular Profile

1,3-Bis(octadecyloxy)propan-2-ol is a synthetic diether lipid. Its structure is characterized by a central propan-2-ol backbone with two long C18 saturated alkyl chains (octadecyl) attached via ether linkages at the 1 and 3 positions.

Physicochemical Properties

The properties of 1,3-Bis(octadecyloxy)propan-2-ol are summarized in the table below. The long, saturated hydrocarbon chains confer a highly lipophilic character, making it an excellent candidate for encapsulating hydrophobic drugs.

| Property | Value | Source |

| IUPAC Name | 1,3-dioctadecoxypropan-2-ol | [][8] |

| Synonyms | 1,3-Bis(octadecyloxy)-2-propanol, 1-O,3-O-Distearylglycerol | [] |

| CAS Number | 18794-74-6 | [][8] |

| Molecular Formula | C39H80O3 | [][8] |

| Molecular Weight | 597.05 g/mol | [][8] |

| Boiling Point | 649.5°C at 760mmHg | [] |

| Density | 0.874 g/cm³ | [] |

The Significance of the Ether Linkage

The defining feature of 1,3-Bis(octadecyloxy)propan-2-ol is its ether linkages, which stand in contrast to the ester linkages found in common phospholipids like phosphatidylcholines. This structural difference is the cornerstone of its enhanced stability. Ether bonds are significantly more resistant to chemical and enzymatic hydrolysis than ester bonds.[9] This inherent stability is a critical advantage for drug delivery systems intended for in vivo applications, where they are exposed to a variety of ester-cleaving enzymes (lipases, esterases) in the gastrointestinal tract and bloodstream. The enhanced stability of ether-linked lipids can lead to longer circulation times and a more controlled release of the encapsulated drug.[9]

Part 2: The Role of 1,3-Bis(octadecyloxy)propan-2-ol in Drug Delivery Systems

As a lipid excipient, 1,3-Bis(octadecyloxy)propan-2-ol can be a key component in several types of lipid-based nanoparticles, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these particles that incorporate a blend of solid and liquid lipids.[5][10] The primary function of the solid lipid matrix, for which 1,3-Bis(octadecyloxy)propan-2-ol is well-suited, is to protect the encapsulated drug from degradation and to control its release.[5][11]

The long, saturated octadecyl chains of 1,3-Bis(octadecyloxy)propan-2-ol would result in a highly ordered, crystalline lipid matrix. While this provides excellent stability, it can sometimes lead to lower drug loading and potential drug expulsion during storage.[10] To overcome this, 1,3-Bis(octadecyloxy)propan-2-ol can be strategically blended with liquid lipids to form NLCs. The resulting imperfections in the crystal lattice of the NLC matrix can accommodate a higher amount of the drug and improve its entrapment efficiency.[10]

Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery

In the context of delivering nucleic acids like mRNA and siRNA, 1,3-Bis(octadecyloxy)propan-2-ol could serve as a structural or "helper" lipid. While it is not an ionizable lipid (the component that directly complexes with the nucleic acid), its properties are complementary to the other components of an LNP formulation.[12] A typical LNP formulation for nucleic acid delivery consists of:

-

An ionizable cationic lipid: To electrostatically interact with the negatively charged nucleic acid.

-

A helper phospholipid: Such as DSPC, to provide structural integrity.[12]

-

Cholesterol: To modulate the fluidity and stability of the lipid bilayer.[12]

-

A PEGylated lipid: To provide a hydrophilic corona that prevents aggregation and reduces clearance by the immune system.[12]

1,3-Bis(octadecyloxy)propan-2-ol, with its defined structure and stability, could potentially be used in place of or in combination with traditional helper lipids to fine-tune the physical properties and in vivo behavior of the LNPs.

Part 3: Formulation of Nanoparticles with 1,3-Bis(octadecyloxy)propan-2-ol

The following is a generalized protocol for the preparation of lipid nanoparticles using a microfluidic mixing method, which is highly reproducible and scalable.[13] This protocol is adapted from standard LNP formulation procedures and can be optimized for specific applications.

Experimental Protocol: Microfluidic Synthesis of Lipid Nanoparticles

1. Preparation of Lipid Stock Solution (in Ethanol): a. Accurately weigh and dissolve the desired molar ratios of the lipid components in absolute ethanol. A typical formulation might include an ionizable lipid, 1,3-Bis(octadecyloxy)propan-2-ol (as a structural lipid), cholesterol, and a PEGylated lipid. b. For example, a molar ratio of 50:10:38.5:1.5 (ionizable lipid : DSPC : cholesterol : PEG-lipid) is common for siRNA delivery.[13][14] Here, 1,3-Bis(octadecyloxy)propan-2-ol could substitute for or be used in conjunction with DSPC. c. Ensure complete dissolution of all lipids. Gentle warming may be required.

2. Preparation of Aqueous Phase: a. For nucleic acid delivery, dissolve the mRNA or siRNA in a low pH buffer, such as a 10 mM citrate buffer at pH 4.0.[15] The acidic pH ensures that the ionizable lipid is protonated and can efficiently complex with the nucleic acid. b. For small molecule drugs, the aqueous phase is typically a buffer solution, which may contain surfactants to aid in nanoparticle formation.

3. Microfluidic Mixing: a. Set up a microfluidic mixing device (e.g., NanoAssemblr™). b. Load the lipid-ethanol solution into one syringe and the aqueous phase into another. c. Pump the two solutions through the microfluidic chip at a defined flow rate and flow rate ratio (e.g., a 3:1 aqueous to organic phase ratio).[13][15] The rapid mixing within the microfluidic channels causes a change in solvent polarity, leading to the self-assembly of the lipids into nanoparticles.

4. Downstream Processing: a. The resulting nanoparticle suspension is collected. b. To remove the ethanol and raise the pH, the suspension is dialyzed against a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[15] This is a critical step as the final formulation needs to be biocompatible. c. The formulation can be further concentrated if necessary using techniques like tangential flow filtration.

Workflow Diagram: Microfluidic Synthesis of Lipid Nanoparticles

Caption: Workflow for lipid nanoparticle synthesis using microfluidics.

Part 4: Essential Characterization of Formulations

Once formulated, the nanoparticles must be rigorously characterized to ensure they meet the required quality attributes for their intended application.

Key Characterization Parameters

| Parameter | Technique | Significance | Typical Values |

| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Affects biodistribution, cellular uptake, and stability. PDI indicates the uniformity of the particle size distribution. | 50-200 nm, PDI < 0.2 |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | Indicates surface charge, which influences stability (prevention of aggregation) and interaction with biological membranes. | -30 mV to +30 mV |

| Entrapment Efficiency (%EE) | Chromatography (e.g., HPLC) after separation of free drug | The percentage of the initial drug that is successfully encapsulated within the nanoparticles. | > 80% |

| Drug Loading (%DL) | Chromatography (e.g., HPLC) after dissolving a known amount of nanoparticles | The weight percentage of the drug relative to the total weight of the nanoparticle. | Varies greatly with drug and formulation (e.g., 1-10%) |

| In Vitro Drug Release | Dialysis Bag Method, Franz Diffusion Cell | Determines the rate and extent of drug release from the nanoparticles over time in a simulated physiological environment. | Sustained release over hours to days |

Characterization Workflow Diagram

Caption: The journey of an LNP from injection to therapeutic action.

Conclusion and Future Perspectives

1,3-Bis(octadecyloxy)propan-2-ol represents a valuable addition to the formulator's toolkit of lipid excipients. Its key advantages—namely its high stability due to ether linkages and its well-defined chemical structure—make it an excellent candidate for developing robust and reproducible drug delivery systems. While further studies are needed to fully elucidate its performance in various formulations, its properties suggest it can play a significant role in advancing the development of next-generation lipid-based nanomedicines. Future research should focus on direct comparative studies against traditional ester-linked lipids to quantify the in vivo benefits of its enhanced stability and to explore its utility in a wider range of applications, including oral and topical drug delivery.

References

-

Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. (2025). Journal of Visualized Experiments. [Link]

-

1-(Octadecyloxy)propan-2-ol. PubChem. [Link]

-

In vitro and in vivo performance of proniosomes. (2020). IIUM Repository (IRep). [Link]

-

Propane, 1,3-bis(octadecyloxy)-. PubChem. [Link]

-

Lipid Nanoparticle Formulation, Production Methods and Characterization Protocols. (2025). Foods. [Link]

-

Lipid nanoparticles: Composition, formulation, and application. (2024). National Institutes of Health. [Link]

-

The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism. (2023). National Institutes of Health. [Link]

- Methods of preparing lipid nanoparticles. (2021).

-

Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022). Pharmaceutics. [Link]

-

Some multifunctional lipid excipients and their pharmaceutical applications. (2018). SciSpace. [Link]

-

Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. (2021). Scientific Archives. [Link]

-

Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. (2021). Dissolution Technologies. [Link]

-

2-Propanol, 1,3-bis(o-tolyloxy)-. PubChem. [Link]

- Novel Lipid Nanoparticles and Novel Components for Delivery of Nucleic Acids. (2011).

-

Synthesis and characterisation of 3,4-dialkoxy-substituted benzo-1,3,2-dithiazolyl radicals. (2010). Royal Society of Chemistry. [Link]

-

Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. (2025). Drug Development & Delivery. [Link]

-

1,3-bis-(Octadecyloxy)propan-2-ol. BuyersGuideChem. [Link]

-

1,3-Bis(2-hydroxyethoxy)-2-propanol. CAS Common Chemistry. [Link]

-

2-Propanol, 1,3-bis(octadecyloxy)-. (2023). US EPA. [Link]

-

1,3-Dimethoxy-2-propanol. Chongqing Chemdad Co., Ltd. [Link]

-

2,3-bis(octadecyloxy)propan-1-ol. LookChem. [Link]

-

Synthesis of 3,3‐Dialkoxy‐2‐trialkylsiloxypropenes. (2025). ResearchGate. [Link]

-

In vitro and in vivo models for the study of oral delivery of nanoparticles. (2013). National Institutes of Health. [Link]

-

Lipid-Based Nanoformulations for Drug Delivery. (2022). National Institutes of Health. [Link]

-

High drug-loading nanomedicines: progress, current status, and prospects. (2017). National Institutes of Health. [Link]

-

Drug Delivery – Recent Trends, Enabling Technologies, In-Vitro-In-Vivo Predictions & Personalized Medicine. (2025). Losan Pharma. [Link]

-

Solid Lipid Nanoparticles. (2022). MDPI. [Link]

-

In Vitro and in Vivo Study of Two Types of Long-Circulating Solid Lipid Nanoparticles Containing Paclitaxel. (2004). J-STAGE. [Link]

-

Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024). Functional Polymeric Materials. [Link]

-

SOLID LIPID NANOPARTICLES (SLNs) AS NANO DRUG DELIVERY CARRIERS. (2021). SciSpace. [Link]

-

Solid Lipid Nanoparticles (SLN): Formulation and Fabrication. (2023). Universitas Indonesia. [Link]

- Process for producing tetraalkoxypropane and derivative thereof. (2006).

-

Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview. (2017). Gavin Publishers. [Link]

-

Importance of solid lipid nanoparticles (SLN) in various administration routes and future perspectives. (2007). Dove Medical Press. [Link]

-

1,3-Bis(2-nitrophenoxy)propan-2-ol. (2012). National Institutes of Health. [Link]

-

Hypocholesterolemic activity of 1,3-bis(substituted phenoxy)-2-propanones. (1971). PubMed. [Link]

-

Drug Delivery and Formulation Part 2. (2023). SSPC. [Link]

-

2-Propanol, 1,3-dimethoxy-. (2025). NIST WebBook. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]

- 4. WHITEPAPER - Drug Delivery – Recent Trends, Enabling Technologies, In-Vitro-In-Vivo Predictions & Personalized Medicine - Drug Development and Delivery [drug-dev.com]

- 5. mdpi.com [mdpi.com]

- 6. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education | bioRxiv [biorxiv.org]

- 14. frontiersin.org [frontiersin.org]

- 15. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,3-dioctadecoxypropan-2-ol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-dioctadecoxypropan-2-ol, a long-chain diether propanol of significant interest in pharmaceutical and materials science applications. Due to the specialized nature of this molecule, readily available quantitative solubility data is scarce. Therefore, this guide focuses on the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and the scientific rationale behind the proposed methodology. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound for formulation, purification, and analytical development.

Introduction: Understanding 1,3-dioctadecoxypropan-2-ol

1,3-dioctadecoxypropan-2-ol is a unique molecule characterized by a central propan-2-ol backbone with two long C18 alkyl chains attached via ether linkages. This structure imparts a distinct amphiphilic character, though heavily dominated by its lipophilic nature. The long, saturated octadecyl chains contribute to a large, nonpolar surface area, while the secondary hydroxyl group in the center introduces a site for hydrogen bonding.

The solubility of this compound is a critical parameter in various applications, including:

-

Drug Delivery: As a lipid excipient in formulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

-

Topical Formulations: In creams and ointments where it can act as an emollient and structuring agent.

-

Organic Synthesis: As a reactant or intermediate where solvent selection is crucial for reaction kinetics and purification.

Theoretical Principles of Solubility

The solubility of 1,3-dioctadecoxypropan-2-ol is governed by the principle of "like dissolves like." The molecule's two long, nonpolar octadecyl chains are the primary determinants of its solubility profile. These chains favor interactions with nonpolar solvents through van der Waals forces.

Conversely, the central hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor.[1][2] This provides some affinity for polar solvents. However, the significant steric hindrance from the bulky alkyl chains and the overwhelming nonpolar character of the molecule suggest that its solubility in polar solvents will be limited.[1][2]

Expected Solubility Trends:

-

High Solubility: In nonpolar, aliphatic, and aromatic hydrocarbon solvents (e.g., hexane, heptane, toluene, xylene) and chlorinated solvents (e.g., dichloromethane, chloroform). The long alkyl chains of the solute can readily interact with these solvents.

-

Moderate to Good Solubility: In moderately polar aprotic solvents that can accommodate the large alkyl groups, such as ethers (e.g., diethyl ether, tetrahydrofuran) and esters (e.g., ethyl acetate).

-

Low to Negligible Solubility: In highly polar protic solvents like water, methanol, and ethanol. The energy required to disrupt the strong hydrogen bonding network of these solvents to accommodate the large nonpolar molecule is thermodynamically unfavorable.[1][2]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for 1,3-dioctadecoxypropan-2-ol in a range of organic solvents is not widely published in the scientific literature. The following table provides a qualitative prediction based on the theoretical principles discussed above. An experimental protocol for determining precise quantitative data is provided in the subsequent section.

| Solvent | Solvent Type | Predicted Solubility | Primary Interaction Forces |

| Hexane | Nonpolar, Aliphatic | High | Van der Waals |

| Toluene | Nonpolar, Aromatic | High | Van der Waals, π-stacking |

| Dichloromethane | Polar, Aprotic | High | Dipole-dipole, Van der Waals |

| Chloroform | Polar, Aprotic | High | Dipole-dipole, Van der Waals |

| Diethyl Ether | Polar, Aprotic | Moderate to High | Dipole-dipole, Van der Waals |

| Tetrahydrofuran (THF) | Polar, Aprotic | Moderate to High | Dipole-dipole, Van der Waals |

| Ethyl Acetate | Polar, Aprotic | Moderate | Dipole-dipole, Van der Waals |

| Acetone | Polar, Aprotic | Low to Moderate | Dipole-dipole |

| Isopropanol | Polar, Protic | Low | Hydrogen bonding, Dipole-dipole |

| Ethanol | Polar, Protic | Very Low | Hydrogen bonding |

| Methanol | Polar, Protic | Very Low to Negligible | Hydrogen bonding |

| Water | Polar, Protic | Negligible | Hydrogen bonding |

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for the quantitative determination of the solubility of 1,3-dioctadecoxypropan-2-ol using the isothermal shake-flask method, followed by quantification via a suitable analytical technique.

Rationale for Method Selection

The isothermal shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3][4] It involves agitating an excess of the solid solute in the solvent at a constant temperature for a sufficient period to reach equilibrium. This ensures that the solvent is saturated with the solute.

For quantification, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) is recommended. Since 1,3-dioctadecoxypropan-2-ol lacks a strong chromophore for UV detection, ELSD or MS provides a more universal and sensitive means of detection.

Experimental Workflow Diagram

Sources

Analytical Characterization of 1,3-Bis(octadecyloxy)propan-2-ol: A Technical Guide

Topic: Analytical Methods for the Characterization of 1,3-Bis(octadecyloxy)propan-2-ol Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide[1][]

Executive Summary & Strategic Importance

1,3-Bis(octadecyloxy)propan-2-ol (CAS: 18794-74-6), often referred to as 1,3-Distearyl Glycerol Ether , is a critical hydrophobic backbone used in the synthesis of advanced lipid excipients.[1][] It serves as the structural scaffold for cationic lipids (e.g., DOTMA analogues) and PEGylated lipids essential for Lipid Nanoparticle (LNP) formulations in mRNA delivery.[1]

Unlike its ester counterparts (diglycerides), the ether linkages in this molecule provide superior chemical stability against hydrolysis in vivo and during storage.[1] However, this stability and the molecule's lack of a UV-active chromophore present unique analytical challenges.[1] Standard UV-Vis detection is ineffective, and its high hydrophobicity requires specialized chromatographic conditions.[1][]

This guide details a self-validating analytical strategy focusing on Charged Aerosol Detection (CAD) for quantitation and NMR/MS for structural elucidation, ensuring the rigorous control of Critical Quality Attributes (CQAs) required for GMP manufacturing.

Physicochemical Profile

Understanding the physical nature of the analyte is the first step in method development. 1,3-Bis(octadecyloxy)propan-2-ol is a waxy solid that exhibits polymorphism.[1][]

| Property | Specification / Characteristic | Analytical Implication |

| Molecular Formula | C₃₉H₈₀O₃ | High molecular weight (597.05 g/mol ) requires wide-pore columns or high-strength solvents.[1][] |

| Appearance | White to off-white waxy solid | Sample preparation requires heating or strong solvents (THF/CHCl₃).[1][] |

| Solubility | Soluble: THF, Chloroform, Hot IPA, Toluene.[1] Insoluble: Water, Methanol (cold).[1] | Reverse Phase (RP) methods must use high-strength organic modifiers (IPA/THF) to prevent on-column precipitation.[1][] |

| Chromophore | None (negligible UV absorbance >200nm) | UV detection is not viable. CAD, ELSD, or RI is required.[1] |

| Melting Point | ~60–70°C (Broad range due to polymorphism) | Thermal methods (DSC) are useful for solid-state characterization but not purity.[1][] |

Structural Confirmation (Identity)[1]

The symmetry of the 1,3-isomer is its defining structural feature, distinguishing it from the asymmetric 1,2-isomer impurity.[1]

A. Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve ~10 mg of sample in 0.6 mL CDCl₃ (Deuterated Chloroform).[1]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 0.88 (t, 6H): Terminal methyl groups of the octadecyl chains.[1]

-

δ 1.20–1.40 (m, ~60H): Bulk methylene envelope of the alkyl chains.[1]

-

δ 1.50–1.60 (m, 4H):

-methylene protons relative to the ether oxygen.[1] -

δ 3.40–3.55 (m, 8H): Overlapping signals of the

-methylene protons of the alkyl chains and the glycerol C1/C3 protons. Note: The chemical equivalence of C1 and C3 confirms the symmetric 1,3-substitution. -

δ 3.90–4.00 (m, 1H): Methine proton at glycerol C2 (CH-OH).[1]

-

-

¹³C NMR (100 MHz, CDCl₃):

B. Mass Spectrometry (MS)

Since the molecule is neutral and lacks easily ionizable sites, standard ESI can be challenging without additives.[1]

-

Method: APCI (Atmospheric Pressure Chemical Ionization) or ESI with Ammonium Formate.[1]

-

Target Ion: Positive mode usually yields [M+H]⁺ at m/z 598.1 or the ammonium adduct [M+NH₄]⁺ at m/z 615.1.[1]

-

Fragmentation: Minimal fragmentation is observed in soft ionization; MS/MS may show loss of water or alkyl chains.[1]

Quantitative Purity & Impurity Profiling[1][2]

This is the core release assay. We utilize HPLC-CAD because it offers a universal response independent of chemical structure, which is critical when quantifying impurities (like mono-alkyl ethers) that may have different response factors in other detectors.[1][]

Method A: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Principle: The column separates lipids based on hydrophobicity (carbon chain length).[1] The CAD nebulizes the eluent, evaporates the solvent, and charges the remaining analyte particles.[3] The charge measured is proportional to the mass of the analyte.

Protocol:

-

Instrument: UHPLC or HPLC system compatible with non-aqueous solvents.

-

Detector: Charged Aerosol Detector (CAD). Settings: Power Function 1.0, Evaporation Temp 35°C.

-

Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 3.0 x 150 mm, 3.5 µm.[1]

-

Column Temp: 45°C (Keeps lipid soluble and improves mass transfer).[1]

-

Mobile Phase A: Methanol (100%)[1]

-

Mobile Phase B: Isopropanol / Tetrahydrofuran (90:10 v/v)[1]

-

Why THF? A small amount of THF ensures the double-chain lipid elutes as a sharp peak and cleans the column of highly lipophilic residues.

-

-

Flow Rate: 0.8 mL/min.[1]

-

Injection Volume: 5–10 µL.

-

Sample Diluent: THF / Methanol (1:1).[1] Concentration: 0.5 mg/mL.[1]

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Hold |

| 15.0 | 0 | 100 | Linear Ramp |

| 20.0 | 0 | 100 | Wash (Elute Tri-ethers) |

| 20.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | End |

Elution Order (Relative):

-

Mono-alkyl impurity (1-octadecyloxypropan-2,3-diol): Elutes early (more polar).[1][]

-

Target Analyte (1,3-Bis(octadecyloxy)propan-2-ol): Main Peak.

-

Tri-alkyl impurity (1,2,3-Tri(octadecyloxy)propane): Elutes late (very hydrophobic).[1]

Method B: Gas Chromatography (GC-FID/MS)[1][2]

Context: An alternative method if CAD is unavailable. Requires derivatization because the free hydroxyl group causes peak tailing and the high boiling point stresses standard columns.

Derivatization Protocol (Silylation):

-

Weigh 10 mg sample into a vial.

-

Add 1.0 mL Pyridine.[1]

-

Add 0.5 mL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

-

Incubate at 60°C for 30 minutes.

-

Dilute with Heptane or Iso-octane before injection.[1][]

GC Parameters:

-

Column: DB-5HT (High Temperature) or ZB-5MS, 30m x 0.25mm x 0.25µm.[1][]

-

Carrier Gas: Helium, 1.2 mL/min constant flow.[1]

-

Inlet: Split 20:1, 300°C.

-

Oven Program:

-

Start 100°C (hold 1 min).

-

Ramp 15°C/min to 320°C.

-

Hold at 320°C for 10 min.

-

-

Detector: FID (340°C) or MS (Source 230°C).

Visualizing the Analytical Logic

Workflow Diagram

The following diagram illustrates the decision matrix for characterizing this molecule, ensuring no critical attribute is overlooked.

Caption: Analytical workflow for the comprehensive characterization of dialkyl glycerol ethers.

Impurity Origin Diagram

Understanding synthesis pathways helps anticipate impurities.[1] The target is usually synthesized via the alkylation of Epichlorohydrin or Glycerol.

Caption: Synthesis pathway illustrating the origin of common mono-alkyl and tri-alkyl impurities.

References

-

US Environmental Protection Agency (EPA). Substance Details: 2-Propanol, 1,3-bis(octadecyloxy)- (CAS 18794-74-6).[1][][4] CompTox Chemicals Dashboard.[1] [Link][1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 624534, Propane, 1,3-bis(octadecyloxy)-.[1] PubChem.[1][5] [Link][1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] J. Org.[1] Chem. 1997, 62, 21, 7512–7515.[1] (Reference for CDCl3 solvent residual peaks). [Link]

Sources

An In-depth Technical Guide to 1,3-Bis(octadecyloxy)propan-2-ol as a Non-ionic Surfactant in Research Applications

Introduction: Unveiling a Stable Surfactant for Advanced Drug Delivery

In the dynamic landscape of pharmaceutical research and drug development, the rational design of effective delivery systems is paramount. Non-ionic surfactants have emerged as indispensable tools in the formulation of sophisticated nanocarriers, offering advantages such as high biocompatibility, low toxicity, and enhanced stability.[1][2] This technical guide focuses on a promising, yet less-explored non-ionic surfactant, 1,3-Bis(octadecyloxy)propan-2-ol . With its unique diether lipid structure, this molecule presents a compelling candidate for the formulation of robust vesicles and nanoparticles for a variety of research applications, from drug encapsulation to gene delivery.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core properties of 1,3-Bis(octadecyloxy)propan-2-ol, its potential applications, and practical guidance on its use in the laboratory. While direct experimental data for this specific molecule is limited in publicly available literature, this guide will leverage established principles of surfactant chemistry and data from structurally analogous compounds to provide a robust framework for its application.

Physicochemical Properties and Molecular Architecture

1,3-Bis(octadecyloxy)propan-2-ol is a synthetic, non-ionic surfactant characterized by a glycerol backbone with two long C18 alkyl chains attached via ether linkages at the 1 and 3 positions, and a free hydroxyl group at the 2-position.[]

| Property | Value | Source |

| IUPAC Name | 1,3-Bis(octadecyloxy)propan-2-ol | [] |

| Synonyms | 1,3-Dioctadecoxy-2-propanol, 1,3-Distearyl glycerol ether | [] |

| CAS Number | 18794-74-6 | [] |

| Molecular Formula | C₃₉H₈₀O₃ | [] |

| Molecular Weight | 597.05 g/mol | [] |

| Appearance | Expected to be a waxy solid at room temperature | General knowledge |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, and ethanol | General knowledge |

The ether linkages are a key structural feature, conferring significantly higher chemical and enzymatic stability compared to the ester bonds found in many common phospholipids and surfactants.[4] This enhanced stability is a critical advantage for in vivo applications where enzymatic degradation can be a major hurdle.

Figure 1: Molecular structure of 1,3-Bis(octadecyloxy)propan-2-ol highlighting its amphiphilic nature.

Hydrophilic-Lipophilic Balance (HLB) - An Estimation

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the total molecular mass of the molecule.

For 1,3-Bis(octadecyloxy)propan-2-ol, the hydrophilic portion is the glycerol head with the hydroxyl group (-CH₂(O)-CH(OH)-CH₂(O)-), and the lipophilic portion consists of the two C18 alkyl chains.

-

Mh (Glycerol backbone with hydroxyl): ~91 g/mol

-

M (Total Molecular Weight): 597.05 g/mol

Estimated HLB ≈ 20 * (91 / 597.05) ≈ 3.05

An HLB value in this range (typically 3-6) suggests that 1,3-Bis(octadecyloxy)propan-2-ol is a W/O (water-in-oil) emulsifier , making it suitable for stabilizing water droplets within an oil phase. This property is particularly relevant for the formation of reverse micelles and certain types of nanoparticle formulations.

Critical Micelle Concentration (CMC) - A Qualitative Assessment

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles.[6] For long-chain non-ionic surfactants, the CMC is generally very low. The two C18 alkyl chains of 1,3-Bis(octadecyloxy)propan-2-ol contribute to a large hydrophobic character, which would drive micellization at very low concentrations to minimize contact with an aqueous phase. While a specific value is not available, it is reasonable to expect a CMC in the micromolar range, similar to other double-chain, long-alkyl surfactants.[6]

Synthesis of 1,3-Bis(octadecyloxy)propan-2-ol: A Representative Protocol

The synthesis of 1,3-Bis(octadecyloxy)propan-2-ol can be achieved through a Williamson ether synthesis, starting from a protected glycerol derivative. The following is a representative, multi-step protocol that can be adapted for its synthesis.[7][8]

Figure 2: A representative synthetic workflow for 1,3-Bis(octadecyloxy)propan-2-ol.

Step-by-Step Methodology:

-

Protection of Glycerol: React glycerol with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal). This protects the 1,2-hydroxyl groups.

-

First Alkylation: Deprotonate the remaining primary hydroxyl group of solketal using a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF). Then, add 1-bromooctadecane to form the first ether linkage.

-

Deprotection: Remove the acetonide protecting group by acidic hydrolysis to yield 3-(octadecyloxy)propane-1,2-diol.

-

Second Alkylation: Repeat the alkylation step (deprotonation with NaH followed by addition of 1-bromooctadecane) to form the second ether linkage at the 1-position, yielding the final product, 1,3-Bis(octadecyloxy)propan-2-ol.

-

Purification: The final product should be purified using column chromatography on silica gel.

Note: This is a general synthetic strategy. Reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this specific synthesis.

Applications in Research: Formulation of Nanoparticles

The amphiphilic nature and stability of 1,3-Bis(octadecyloxy)propan-2-ol make it an attractive candidate for the formation of various types of lipid-based nanoparticles.

Niosomes

Niosomes are vesicular systems composed of non-ionic surfactants and cholesterol, which form a bilayer structure enclosing an aqueous core.[2] They are analogous to liposomes but offer advantages in terms of cost and stability. The low HLB of 1,3-Bis(octadecyloxy)propan-2-ol suggests it would be a primary vesicle-forming surfactant, likely in combination with cholesterol to modulate membrane fluidity and stability.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these carriers that also incorporate a liquid lipid, creating a less ordered lipid matrix.[9] In these formulations, 1,3-Bis(octadecyloxy)propan-2-ol can act as a co-surfactant or a lipid matrix component, influencing particle size, stability, and drug loading capacity. Its long alkyl chains would contribute to the solid lipid core.

Representative Protocol for Niosome Formulation by Thin Film Hydration

The thin film hydration method is a common technique for preparing niosomes.[2] The following is a representative protocol illustrating how 1,3-Bis(octadecyloxy)propan-2-ol could be used.

Sources

- 1. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 4. Research Portal [ourarchive.otago.ac.nz]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. Lipid Membrane Remodeling by the Micellar Aggregation of Long-Chain Unsaturated Fatty Acids for Sustainable Antimicrobial Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

Technical Deep Dive: 1,3-Dioctadecoxypropan-2-ol in Lipid Nanoparticle Engineering

Executive Summary

1,3-Dioctadecoxypropan-2-ol (also known as 1,3-di-O-octadecylglycerol) represents a critical class of dialkyl glycerol ethers utilized in advanced drug delivery systems.[1] Unlike conventional ester-based lipids (e.g., DSPC) used in early Lipid Nanoparticles (LNPs), this ether-lipid analogue offers superior chemical stability against hydrolytic degradation in vivo.

This guide provides a comprehensive technical analysis of its structure, synthesis, and application in mRNA delivery vectors, designed for formulation scientists and process chemists.

Part 1: Structural Anatomy & Physicochemical Properties[1]

Chemical Identity

The molecule consists of a glycerol backbone where the hydroxyl groups at positions sn-1 and sn-3 are alkylated with saturated 18-carbon (stearyl) chains.[1] Position sn-2 retains a free hydroxyl group, providing a site for hydrogen bonding or further functionalization.[1]

-

IUPAC Name: 1,3-bis(octadecyloxy)propan-2-ol[1]

-

Common Name: 1,3-Distearyl glycerol ether

-

Molecular Formula:

-

Molecular Weight: 611.08 g/mol [1]

-

Classification: Non-ionic Surfactant / Ether Lipid[1]

Structural Visualization

The following diagram illustrates the symmetric ether linkages that confer hydrolytic resistance compared to ester analogues.

Figure 1: Structural connectivity of 1,3-dioctadecoxypropan-2-ol highlighting the stable ether linkages.

Key Physicochemical Data

| Property | Value / Characteristic | Relevance to Formulation |

| Melting Point | ~65–70 °C | High T_m contributes to rigid LNP membranes, reducing premature payload leakage.[1][2] |

| LogP | > 15 (Estimated) | Extremely hydrophobic; anchors firmly into the lipid bilayer.[1] |

| HLB Value | ~2–4 | Lipophilic surfactant; acts as a co-lipid or helper lipid.[1] |

| pKa | ~13–14 (Alcohol) | Non-ionizable at physiological pH (unlike cationic lipids).[1] |

| Solubility | Soluble: CHCl3, THF, Hot EthanolInsoluble: Water | Requires organic solvent injection methods for LNP assembly. |

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of symmetric 1,3-dialkyl glycerol ethers is most efficiently achieved via the Epichlorohydrin Route . This method avoids the protecting group manipulations required for asymmetric synthesis.[1]

Reaction Mechanism[1]

-

Alkoxide Formation: Octadecanol is deprotonated by a strong base (KOH).[1]

-

Ring Opening: The alkoxide attacks the epoxide ring of epichlorohydrin.[1]

-

Ring Closure & Substitution: An intermediate epoxide forms and is opened by a second equivalent of alkoxide.[1]

Step-by-Step Synthesis Protocol

Reagents: 1-Octadecanol (2.2 eq), Epichlorohydrin (1.0 eq), KOH (3.0 eq), Toluene (Solvent), Tetrabutylammonium bromide (TBAB, Phase Transfer Catalyst).

-

Activation: In a 3-neck round bottom flask equipped with a Dean-Stark trap, dissolve 1-octadecanol (59.5 g, 0.22 mol) in toluene (200 mL). Add KOH (16.8 g, 0.3 mol) and TBAB (1 mol%).

-

Dehydration: Reflux at 110°C to remove water generated from alkoxide formation (azeotropic distillation).[1]

-

Coupling: Cool to 60°C. Add epichlorohydrin (9.25 g, 0.1 mol) dropwise over 1 hour. The reaction is exothermic.[1]

-

Completion: Heat to 100°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).[1]

-

Work-up: Wash the organic layer with water (3x) to remove salts and excess base.[1] Dry over MgSO4.[1]

-

Purification: Recrystallize from hot acetone or ethanol to remove unreacted alcohol and monosubstituted byproducts.[1]

Figure 2: Process flow for the synthesis of 1,3-dialkyl glycerol ethers.

Part 3: Analytical Characterization[1]

Validating the structure requires distinguishing the ether linkage from potential ester impurities and confirming the 1,3-substitution pattern.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl3, 500 MHz.

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Structural Insight |

| 1H | 0.88 | Triplet | Terminal -CH3 | Alkyl chain ends |

| 1H | 1.25–1.35 | Multiplet | Bulk -CH2- | Hydrophobic chain |

| 1H | 1.55 | Multiplet | β-CH2 (Ether) | Methylene beta to oxygen |

| 1H | 3.42–3.48 | Triplet | α-CH2 (Ether) | Distinctive for Ether (Esters appear ~4.0-4.[1]2) |

| 1H | 3.50–3.65 | Multiplet | Glycerol C1/C3 | Symmetric backbone protons |

| 1H | 3.95 | Multiplet | Glycerol C2 | Methine proton at chiral center |

| 13C | 71.8 | - | Glycerol C1/C3 | Ether-linked carbons |

| 13C | 69.5 | - | Glycerol C2 | Hydroxyl-bearing carbon |

Mass Spectrometry[1][3]

-

Method: ESI-MS (Positive Mode)[1]

-

Expected Ion: [M+Na]+ = 634.07 m/z (Calculated for C39H80O3Na).

-

Note: Ether lipids do not show the characteristic loss of fatty acid fragments seen in ester lipids.[1]

Part 4: Functional Application in Drug Delivery

Role in Lipid Nanoparticles (LNPs)

In LNP formulations (e.g., for mRNA vaccines), 1,3-dioctadecoxypropan-2-ol serves as a Structural Lipid or Helper Lipid , replacing DSPC or cholesterol.

Advantages over Esters (DSPC):

-

Metabolic Stability: The ether bond is resistant to phospholipase A1/A2 and lysosomal lipases.[1] This prevents premature degradation of the LNP in the bloodstream or endosome.

-

Membrane Rigidity: The saturated C18 chains pack tightly, increasing the phase transition temperature (

).[1] This reduces the permeability of the LNP membrane, preventing leakage of the mRNA payload during storage. -

Endosomal Escape: While stable, the hydroxyl group at C2 allows for hydration.[1] Upon endosomal acidification, the rigid ether lipid helps facilitate the hexagonal phase transition required for membrane fusion and payload release.

Figure 3: Functional role of ether lipids in protecting LNP integrity during cellular uptake.[1]

References

-

Synthesis of Glycerol Ethers

-

NMR Characterization of Glycerol Derivatives

- Title: 1H-NMR Karplus Analysis of Molecular Conform

- Source: MDPI Intern

-

URL:[Link]

-

Ether Lipids in Biology & Chemistry

-

LNP Lipid Components

Sources

A Preliminary Investigative Framework for 1,3-Bis(octadecyloxy)propan-2-ol in Model Lipid Bilayers: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the initial biophysical characterization of 1,3-Bis(octadecyloxy)propan-2-ol, a synthetic diether lipid, within model membrane systems. Ether lipids are of significant interest due to their enhanced chemical stability compared to their ester-linked counterparts and their presence in specialized biological membranes.[1][2] This document outlines a logical, multi-phase experimental workflow designed for researchers, scientists, and drug development professionals. It details validated protocols for liposome preparation, quality control, and the assessment of the molecule's impact on fundamental bilayer properties, including thermotropic phase behavior and membrane fluidity. The causality behind each experimental choice is explained to provide not just a methodology, but a strategic approach to investigation. By following this guide, researchers can systematically elucidate the role of 1,3-Bis(octadecyloxy)propan-2-ol in modulating lipid bilayer structure and dynamics, paving the way for its potential application in advanced drug delivery systems or as a tool for membrane research.

Introduction: The Rationale for Investigating a Novel Diether Lipid

Biological membranes are predominantly composed of glycerophospholipids, which typically feature fatty acids linked to a glycerol backbone via ester bonds.[3] However, a distinct class of lipids, known as ether lipids, utilizes a more chemically robust ether linkage.[4] This structural modification imparts significant properties, including resistance to enzymatic degradation by many phospholipases and a tendency to alter membrane dynamics, such as fluidity and fusion events.[5][6] Ether lipids are not merely curiosities; they are integral components of certain mammalian tissues and are the primary constituents of archaeal cell membranes, enabling survival in extreme environments.[1][2]

This guide focuses on the preliminary investigation of a specific synthetic diether lipid, 1,3-Bis(octadecyloxy)propan-2-ol . This molecule possesses a simple glycerol backbone with two long, saturated C18 (octadecyl) alkyl chains attached at the sn-1 and sn-3 positions via ether bonds, and a free hydroxyl group at the sn-2 position. This structure is analogous to diacylglycerol (DAG), a critical second messenger in cellular signaling, but its ether linkages prevent metabolic processing by enzymes that target ester bonds. This inherent stability, combined with its defined amphiphilic character, makes 1,3-Bis(octadecyloxy)propan-2-ol a compelling candidate for modulating the biophysical properties of lipid bilayers. Understanding its fundamental interactions within a membrane is the first step toward harnessing its potential in applications such as enhancing the stability of liposomal drug carriers or creating model membranes with unique physical characteristics.

Physicochemical Profile of 1,3-Bis(octadecyloxy)propan-2-ol

A thorough investigation begins with understanding the molecule's fundamental properties. Its structure dictates its behavior, predicting its orientation and interaction within the anisotropic environment of a lipid bilayer. The two saturated octadecyl chains provide a significant hydrophobic anchor, while the central hydroxyl group acts as a small, polar headgroup capable of hydrogen bonding.

| Property | Value | Source |

| IUPAC Name | 1,3-dioctadecoxypropan-2-ol | [] |

| Molecular Formula | C₃₉H₈₀O₃ | [][8] |

| Molecular Weight | 597.05 g/mol | [][8] |

| Structure | Two C18 alkyl chains linked by ether bonds to a glycerol backbone at positions 1 and 3, with a hydroxyl group at position 2. | - |

| Predicted Behavior | Amphiphilic; expected to insert into lipid bilayers with its alkyl chains aligned within the hydrophobic core and its hydroxyl group oriented towards the polar headgroup region or aqueous interface. | - |

Experimental Framework: A Step-by-Step Investigative Approach

This section details the core experimental workflow for a preliminary investigation. The protocols are designed to be self-validating, with integrated quality control steps ensuring the reliability of downstream biophysical data.

Phase 1: Preparation and Characterization of Model Membranes

The foundation of this investigation is the creation of a reliable model system. Large Unilamellar Vesicles (LUVs) are an excellent choice, providing a well-defined, curved bilayer that mimics a cellular membrane environment.[9]

Protocol 3.1: Liposome Formulation via Thin-Film Hydration and Extrusion

This protocol is one of the most common and robust methods for liposome preparation.[9]

-

Lipid Preparation: Prepare stock solutions of a host lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) and 1,3-Bis(octadecyloxy)propan-2-ol in a chloroform/methanol (2:1, v/v) solvent mixture.

-

Mixing: In a round-bottom flask, combine the host lipid and 1,3-Bis(octadecyloxy)propan-2-ol at desired molar ratios (e.g., 100:0, 95:5, 90:10). A control sample of pure host lipid is essential.

-

Film Formation: Attach the flask to a rotary evaporator. Reduce the pressure to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner wall of theflask. This step is critical for ensuring homogeneous mixing of the lipid components.

-

Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, pH 7.4) pre-heated to a temperature significantly above the main phase transition temperature (Tₘ) of the host lipid (for DPPC, Tₘ ≈ 41°C). This facilitates the formation of multilamellar vesicles (MLVs).[10]

-